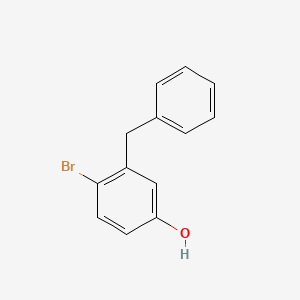

3-Benzyl-4-bromophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrO |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

3-benzyl-4-bromophenol |

InChI |

InChI=1S/C13H11BrO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |

InChI Key |

AAKDZRSRJYWOLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 3 Benzyl 4 Bromophenol

Transformations Involving the Phenolic Hydroxyl Group of 3-Benzyl-4-bromophenol

The hydroxyl group of this compound is a key site for a variety of chemical modifications, including etherification, esterification, and oxidation reactions. These transformations allow for the introduction of diverse functional groups, significantly expanding the molecular complexity and potential applications of the parent molecule.

Etherification and Esterification Reactions

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide, a potent nucleophile. This nucleophilicity drives etherification and esterification reactions, leading to the formation of new C-O bonds.

Etherification: The reaction of a phenoxide with an alkyl halide is a classic Williamson ether synthesis. For instance, the reaction of 4-bromophenol (B116583) with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724) proceeds to form 1-(benzyloxy)-4-bromobenzene. mdpi.comprepchem.com This reaction is a general method applicable to this compound, allowing for the introduction of various alkyl or substituted benzyl groups.

Esterification: Similarly, the phenoxide can react with acylating agents like acid chlorides or anhydrides to form esters. This reaction provides a route to introduce a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Table 1: Representative Etherification and Esterification Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-Bromophenol | Benzyl bromide, K₂CO₃ | 1-(Benzyloxy)-4-bromobenzene | Etherification |

| 3-Bromophenol | Benzyl bromide, K₂CO₃ | 1-(Benzyloxy)-3-bromobenzene | Etherification |

| Phenol (B47542) | Acyl chloride | Phenyl ester | Esterification |

Oxidation Reactions of the Phenol Moiety

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. Depending on the oxidant and reaction conditions, a variety of products can be obtained. While prolonged exposure to oxygen in alkaline media can lead to the formation of quinone derivatives, this process is often non-selective. More controlled oxidation can be achieved using specific reagents. For example, the oxidation of benzyl alcohol to benzaldehyde (B42025) can be accomplished with high selectivity. researchgate.net It is important to note that the benzyl group in this compound could also be susceptible to oxidation. jst.go.jp

Reactions at the Aromatic Bromine Moiety of this compound

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a wide array of transformations, most notably metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck, Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr The bromine atom in this compound makes it an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. researchgate.netjyu.fi this compound can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds. researchgate.net

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide, catalyzed by palladium.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgmdpi.com This method is known for its high functional group tolerance and has been used to couple bromoarenes with dimethylzinc. researchgate.net

Heck Reaction: In the Heck reaction, an alkene is coupled with an aryl halide under palladium catalysis to form a substituted alkene. eie.gr

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. numberanalytics.compublish.csiro.au It is a versatile method for synthesizing arylamines from aryl halides, including those containing a phenolic hydroxyl group, although protection of the phenol may be necessary in some cases. nih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide | Palladium | Forms C-C bonds |

| Stille | Organotin Reagent + Organic Halide | Palladium | Forms C-C bonds |

| Negishi | Organozinc Reagent + Organic Halide | Palladium or Nickel | High functional group tolerance |

| Heck | Alkene + Organic Halide | Palladium | Forms substituted alkenes |

| Buchwald-Hartwig | Amine + Organic Halide | Palladium | Forms C-N bonds |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Generally, nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is challenging. libretexts.orgmasterorganicchemistry.com The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgdalalinstitute.com In the case of this compound, the absence of such activating groups makes direct SNAr reactions with common nucleophiles difficult under standard conditions. However, under forcing conditions or with specialized catalytic systems, such as those involving radical intermediates, SNAr may be possible. osti.gov

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom of this compound can be converted into a more reactive organometallic species, such as a Grignard or organolithium reagent. These reagents are powerful nucleophiles and bases, enabling a host of subsequent reactions. uoanbar.edu.iqtechniques-ingenieur.fr

Grignard Reagents: The reaction of an aryl bromide with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields an arylmagnesium halide (Grignard reagent). libretexts.orgmasterorganicchemistry.com For example, 3-bromobenzylmagnesium bromide is synthesized from 3-bromobenzyl bromide and magnesium. However, the presence of the acidic phenolic proton in this compound would be incompatible with the basic nature of the Grignard reagent, leading to deprotonation of the phenol rather than formation of the desired arylmagnesium species. libretexts.orgmasterorganicchemistry.com Therefore, protection of the hydroxyl group would be a prerequisite for this transformation.

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting an aryl halide with an alkyllithium reagent (e.g., n-butyllithium) via halogen-metal exchange, or directly from the aryl halide and lithium metal. masterorganicchemistry.comsigmaaldrich.com Like Grignard reagents, organolithiums are highly basic and would react with the acidic phenol. uoanbar.edu.iquniurb.it Therefore, protection of the hydroxyl group is essential before attempting to form the organolithium derivative of this compound. The use of additives like TMEDA can enhance the reactivity of organolithium reagents. uniurb.it

Functionalization of the Benzyl Substituent of this compound

The benzyl group (-CH₂-C₆H₅) attached to the phenolic ring at the C3 position presents two main regions for chemical modification: the methylene (B1212753) side-chain and the pendant aromatic ring.

The carbon atom of the methylene bridge, being in a benzylic position, is susceptible to oxidation due to the stabilizing effect of the adjacent phenyl ring on radical or cationic intermediates. tandfonline.com

Oxidation: Strong oxidizing agents can convert the benzylic carbon into a carbonyl group. The specific product depends on the reaction conditions and the oxidizing agent used. For instance, treatment with powerful reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions is expected to oxidize the benzylic methylene group completely to a carboxylic acid, yielding 2-bromo-5-hydroxy-isophthalic acid. byjus.com Milder oxidation protocols could potentially yield the corresponding ketone, (2-bromo-5-hydroxyphenyl)(phenyl)methanone. In a study on related meta-amido phenol derivatives, a 3-benzyl group was identified as being susceptible to metabolic oxidation, highlighting the reactivity of this position. jst.go.jp

Reduction: The methylene group in this compound is already in a reduced state. However, if the side-chain is first oxidized to a ketone, subsequent reduction reactions can be employed. For example, the carbonyl group of (2-bromo-5-hydroxyphenyl)(phenyl)methanone could be reduced back to a methylene group via methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. msu.edu This two-step oxidation-reduction sequence could be utilized for isotopic labeling or for temporary modification of the group during a multi-step synthesis.

A summary of potential side-chain oxidation reactions is presented below.

| Reaction Type | Reagent(s) | Potential Product |

| Benzylic Oxidation (Ketone) | CrO₃/H₂SO₄ (Jones Reagent) | (2-bromo-5-hydroxyphenyl)(phenyl)methanone |

| Benzylic Oxidation (Carboxylic Acid) | Hot aq. KMnO₄ | 2-bromo-5-hydroxy-isophthalic acid |

The pendant phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The methylene bridge attached to this ring acts as a weak activating group and directs incoming electrophiles to the ortho- and para-positions.

Standard electrophilic substitution reactions are applicable here, though no specific examples on this compound itself are prominently documented. Based on general principles, reactions such as nitration or halogenation would be expected to yield a mixture of ortho- and para-substituted products on the pendant ring. msu.edu For example, nitration with nitric acid and sulfuric acid would likely produce 3-((2-nitrobenzyl) or (4-nitrobenzyl))-4-bromophenol. The precise ratio of isomers would depend on steric hindrance and the specific reaction conditions employed.

| Reaction Type | Reagent(s) | Potential Product(s) | Position(s) on Pendant Ring |

| Nitration | HNO₃, H₂SO₄ | 3-(2-nitrobenzyl)-4-bromophenol and 3-(4-nitrobenzyl)-4-bromophenol | C2' and C4' |

| Bromination | Br₂, FeBr₃ | 3-(2-bromobenzyl)-4-bromophenol and 3-(4-bromobenzyl)-4-bromophenol | C2' and C4' |

Further Aromatic Substitutions on the Phenolic Ring of this compound

The phenolic ring of this compound is rich in electrons and thus highly susceptible to further electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the three existing substituents: the hydroxyl (-OH), the benzyl (-CH₂Ph), and the bromo (-Br) groups.

Hydroxyl Group (-OH) at C1: A powerful activating group and an ortho-, para-director. It strongly directs incoming electrophiles to positions C2 and C6. mlsu.ac.inmlsu.ac.in

Benzyl Group (-CH₂Ph) at C3: An activating group and an ortho-, para-director. It directs towards positions C2 and C5.

Bromo Group (-Br) at C4: A deactivating group, but it is also an ortho-, para-director due to resonance effects. It directs towards positions C2 and C6. libretexts.org

The combined influence of these groups overwhelmingly favors substitution at the C2 and C6 positions, which are ortho to the strongly activating hydroxyl group. Position C5 is sterically hindered by the adjacent benzyl and bromo groups and is less electronically favored.

Halogenation: Treatment of phenols with bromine water typically leads to polybromination. byjus.com For this compound, reaction with excess bromine would be expected to yield 2,6-dibromo-3-benzyl-4-bromophenol, which simplifies to 2,4,6-tribromo-3-benzylphenol. Using milder, non-polar conditions (e.g., Br₂ in CCl₄) could potentially allow for controlled mono-substitution, likely at the C6 position due to slightly less steric hindrance compared to C2. mlsu.ac.in Studies on the bromination of 4-bromophenol confirm that substitution occurs ortho to the hydroxyl group. nih.govrsc.org

Nitration: Reaction with dilute nitric acid at low temperatures is a standard method for the nitration of phenols and would be expected to produce a mixture of 3-benzyl-4-bromo-2-nitrophenol and 3-benzyl-4-bromo-6-nitrophenol. byjus.commasterorganicchemistry.com Using concentrated nitric acid and sulfuric acid could lead to the introduction of multiple nitro groups.

Sulfonation: Sulfonation of phenols is also a well-known reaction. mlsu.ac.in For m-bromophenol, sulfonation yields a mixture of products where the sulfonic acid group is introduced ortho and para to the hydroxyl group. vaia.com Therefore, reacting this compound with fuming sulfuric acid would likely result in substitution at the C6 and possibly the C2 positions.

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Bromination | Br₂ (aq) | 2,4,6-Tribromo-3-benzylphenol |

| Nitration | Dilute HNO₃ | 3-Benzyl-4-bromo-6-nitrophenol and 3-Benzyl-4-bromo-2-nitrophenol |

| Sulfonation | Fuming H₂SO₄ | 5-Benzyl-2-bromo-4-hydroxybenzenesulfonic acid |

Development of Complex Molecular Architectures from this compound as a Key Synthon

The term "synthon" refers to a molecular fragment used as a building block in retrosynthetic analysis and practical chemical synthesis. researchgate.net this compound is an excellent example of an advanced synthon, as its structure contains multiple, orthogonally reactive functional groups that can be selectively addressed to build complex molecular architectures.

The aryl bromide functionality at C4 is particularly valuable for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing biaryl systems and other complex scaffolds.

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction of the aryl bromide with a boronic acid or ester is a powerful method for creating a new C-C bond. researchgate.netnih.gov Reacting this compound with an arylboronic acid (Ar'-B(OH)₂) would yield a 3-benzyl-4-aryl-phenol derivative. This strategy is widely used with simpler bromophenols and is directly applicable here. researchgate.netrsc.orgmdpi.com

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst to form a new substituted alkene. wikipedia.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of a vinyl substituent at the C4 position, leading to 3-benzyl-4-vinylphenol derivatives. diva-portal.orgmdpi.com

Other Coupling Reactions: Other well-established cross-coupling reactions, such as the Stille coupling (with organostannanes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), could also be employed at the C4 position to introduce a vast array of different functional groups and molecular fragments.

The phenolic hydroxyl group can also be used as a synthetic handle. It can be converted to a triflate (-OTf), which is an excellent leaving group for cross-coupling reactions, providing an alternative to the bromo group. Furthermore, it can participate in etherification reactions (e.g., Williamson ether synthesis) to append other molecular fragments. The combination of these reactive sites makes this compound a highly valuable synthon for constructing diverse and complex molecules, including potential pharmaceutical agents and materials with novel properties.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage at C4 |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl) |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C-C (Vinyl) |

| Sonogashira | Terminal Alkyne | Pd/Cu, Base (e.g., Et₃N) | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP) | C-N (Amino) |

Spectroscopic and Structural Elucidation Methodologies Applied to 3 Benzyl 4 Bromophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

Theoretically, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenol (B47542) and benzyl (B1604629) rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) bridge. The hydroxyl proton (-OH) would also present a signal, the position of which could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals corresponding to the unique carbon environments in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Fictional Data Table for Illustrative Purposes:

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-Benzyl-4-bromophenol This table is for illustrative purposes only as experimental data is not available.

| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| Aromatic Protons | 7.40-7.20 | m | - | Phenyl group |

| Aromatic Proton | 7.15 | d | 2.0 | H-2 |

| Aromatic Proton | 6.90 | dd | 8.5, 2.0 | H-6 |

| Aromatic Proton | 6.75 | d | 8.5 | H-5 |

| Hydroxyl Proton | 5.10 | s | - | -OH |

| Methylene Protons | 4.05 | s | - | -CH₂- |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic Carbons | 154.0, 140.1, 132.5, 131.0, 129.8, 129.0, 128.5, 126.5, 116.0, 112.0 | Ar-C |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published studies employing two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the structural elucidation of this compound. These advanced techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the benzyl and bromophenol moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental Infrared (IR) spectra for this compound are not available in the public domain. An IR analysis would be used to identify the characteristic vibrations of its functional groups. Key expected absorption bands would include: a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for the aromatic rings, C=C stretching vibrations within the aromatic rings, and a C-Br stretching frequency.

Fictional Data Table for Illustrative Purposes:

Table 2: Expected IR Absorption Bands for this compound This table is for illustrative purposes only as experimental data is not available.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H stretch | 3550-3200 | Broad, Medium |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2925-2850 | Medium |

| Aromatic C=C stretch | 1600-1450 | Medium to Strong |

| C-O stretch | 1260-1180 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While high-resolution mass spectrometry (HRMS) data exists for similar brominated compounds, specific mass spectrometry data for this compound, detailing its molecular ion peak and fragmentation pattern, is not documented in the searched literature. nih.gov Mass spectrometry would be critical for confirming the molecular weight of the compound (262.00 g/mol for the major isotopes ¹²C, ¹H, ¹⁶O, ⁷⁹Br). The fragmentation pattern would likely involve cleavage of the benzyl group and loss of the bromine atom, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no specific UV-Vis absorption spectra for this compound reported in the available literature. This technique would provide information about the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic rings. The position of the maximum absorbance (λmax) would be influenced by the substitution pattern on the phenolic ring.

Integration of Spectroscopic Data for Rigorous Structural Proof

While individual spectroscopic methods provide valuable clues about a molecule's constitution, they are often insufficient on their own for complete structural determination. Rigorous proof is achieved by integrating the complementary data from various analytical techniques. The case of this compound illustrates this synergistic approach, where the puzzle of its structure is solved by fitting together pieces of information from Mass Spectrometry, IR Spectroscopy, and ¹H and ¹³C NMR.

Mass Spectrometry (MS): Establishing the Molecular Formula

Mass spectrometry is the initial step, providing the molecular weight and elemental composition. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺). A crucial feature would be the presence of a nearly equally intense peak at M+2. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. High-resolution mass spectrometry (HRMS) would further confirm the molecular formula as C₁₃H₁₁BrO, with a calculated exact mass around 261.9993 Da. nih.gov This immediately establishes the elemental building blocks of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy identifies the functional groups present. uobasrah.edu.iq The IR spectrum of this compound would display several characteristic absorption bands that confirm key structural components:

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group.

Absorptions just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic rings.

Peaks in the range of 2850-2960 cm⁻¹ would be attributed to the C-H stretching of the benzylic methylene (-CH₂-) group.

Strong absorptions between 1450 and 1600 cm⁻¹ signify the C=C stretching vibrations within the two aromatic rings.

A peak in the 1000-1200 cm⁻¹ region could correspond to the C-O stretching of the phenol.

The presence of the C-Br bond would likely show a weak absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Together, these IR data confirm the presence of a hydroxyl group, aromatic rings, and a methylene bridge, which is consistent with the proposed structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. uobasrah.edu.iq

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For the symmetric this compound structure, a total of 11 distinct signals would be expected (not 13), as two pairs of carbons in the unsubstituted benzyl ring are chemically equivalent. The approximate chemical shifts provide further evidence:

Benzylic Carbon (-CH₂-): A signal around 35-45 ppm.

Aromatic Carbons: Multiple signals in the 115-160 ppm range. The carbon bearing the hydroxyl group (C-1) would be the most deshielded in the phenolic ring (around 150-155 ppm), while the carbon attached to the bromine (C-4) would appear at a lower field (around 115-120 ppm). ucl.ac.uk

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Benzylic -CH₂ | ~40 |

| C1 (Phenolic, C-OH) | ~154 |

| C2 (Phenolic) | ~132 |

| C3 (Phenolic, C-CH₂) | ~130 |

| C4 (Phenolic, C-Br) | ~117 |

| C5 (Phenolic) | ~116 |

| C6 (Phenolic) | ~129 |

| C1' (Benzylic Ring) | ~140 |

| C2'/C6' (Benzylic Ring) | ~129 |

| C3'/C5' (Benzylic Ring) | ~128 |

| C4' (Benzylic Ring) | ~126 |

¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive proof of the substitution pattern and connectivity.

Benzylic Protons: A sharp singlet at approximately 4.0 ppm, integrating to 2H, represents the methylene bridge protons (-CH₂-).

Benzyl Ring Protons: A multiplet (or overlapping signals) between 7.2 and 7.4 ppm, integrating to 5H, corresponds to the protons of the unsubstituted benzyl ring.

Phenolic Ring Protons: The three protons on the substituted phenol ring provide the most critical information. Their splitting pattern and chemical shifts would confirm the 1,3,4-substitution. One would expect a doublet, a doublet of doublets, and another doublet in the aromatic region.

Phenolic Proton: A broad singlet, whose chemical shift is solvent-dependent, represents the hydroxyl proton (-OH).

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | Variable (e.g., ~5.0) | Broad Singlet | 1H |

| H-2 (Phenolic) | ~7.3 | Doublet | 1H |

| H-5 (Phenolic) | ~6.8 | Doublet of Doublets | 1H |

| H-6 (Phenolic) | ~7.1 | Doublet | 1H |

| -CH₂- | ~4.0 | Singlet | 2H |

| Benzyl Ring Protons | ~7.2-7.4 | Multiplet | 5H |

By combining these datasets, a definitive structural proof emerges. Mass spectrometry confirms the molecular formula C₁₃H₁₁BrO and the presence of one bromine atom. nih.gov IR spectroscopy verifies the existence of a phenol and aromatic rings. ¹³C NMR shows the correct number of carbon atoms in their expected chemical environments. Finally, ¹H NMR provides the unequivocal connectivity, showing a benzyl group attached to a trisubstituted phenolic ring, with the splitting pattern of the phenolic protons confirming the 3-benzyl and 4-bromo substitution pattern. Any other isomer, such as 2-benzyl-4-bromophenol (B1601519) or 3-benzyl-2-bromophenol, would produce distinctly different ¹H NMR splitting patterns and ¹³C NMR spectra. This systematic integration of evidence leaves no ambiguity and provides rigorous proof for the structure of this compound.

Computational and Theoretical Studies on 3 Benzyl 4 Bromophenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 3-Benzyl-4-bromophenol, methods like Density Functional Theory (DFT) would be employed to gain insights into its molecular structure and electronic landscape. Typically, a functional such as B3LYP with a basis set like 6-311++G(d,p) is utilized for such calculations, providing a balance between accuracy and computational cost. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, particularly on the oxygen atom and the electron-rich aromatic system, which are the likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic rings, representing the areas where a nucleophilic attack might occur.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Electrostatic Potential (ESP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.

In this compound, the most negative electrostatic potential is anticipated to be located around the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. The hydrogen atom of the hydroxyl group would be a site of positive electrostatic potential, making it a potential hydrogen bond donor. The bromine atom, being electronegative, would also influence the charge distribution, creating a region of slightly negative potential around it.

Reaction Mechanism Investigations and Transition State Analysis

Computational chemistry plays a crucial role in investigating reaction mechanisms, allowing for the study of pathways that are difficult to probe experimentally.

Computational Modeling of Proposed Synthetic Pathways to this compound

A plausible synthetic route to this compound is the Friedel-Crafts benzylation of 4-bromophenol (B116583). In this reaction, 4-bromophenol would be reacted with a benzylating agent, such as benzyl (B1604629) chloride or benzyl alcohol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.com

Computational modeling of this pathway would involve calculating the energies of the reactants, intermediates, transition states, and products. This allows for the determination of the reaction's feasibility and the identification of the most probable reaction pathway. The calculations would model the formation of the electrophilic benzyl cation (or a complex with the catalyst) and its subsequent attack on the electron-rich 4-bromophenol ring. The model would also predict the regioselectivity of the benzylation, explaining why the benzyl group attaches at the position ortho to the hydroxyl group.

Elucidation of Reaction Intermediates and Energy Barrier Calculations

During the computational investigation of the proposed synthesis, the structures of key reaction intermediates, such as the sigma complex (arenium ion) formed after the electrophilic attack, would be optimized. Transition state theory would be used to locate the transition state structures connecting the reactants to intermediates and intermediates to products.

The energy barrier, or activation energy, for each step of the reaction would be calculated as the energy difference between the transition state and the preceding reactant or intermediate. These calculations are vital for understanding the kinetics of the reaction and identifying the rate-determining step. A reaction profile diagram can be constructed from these energy calculations, providing a visual representation of the energy changes throughout the reaction.

Hypothetical Energy Profile Data for the Benzylation of 4-Bromophenol

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

|---|---|

| Formation of Electrophile | 10.5 |

| Electrophilic Attack (Rate-determining) | 18.2 |

| Deprotonation | 2.1 |

Conformational Analysis and Stereochemical Considerations

This compound has conformational flexibility due to the rotation around the single bond connecting the benzyl group to the phenol ring. Conformational analysis aims to identify the most stable arrangement of the atoms in the molecule, known as the global minimum energy conformation, as well as other low-energy conformers.

Molecular mechanics or quantum chemical methods can be used to perform a systematic search of the conformational space. This is often done by rotating the dihedral angle defined by the two aromatic rings and the connecting methylene (B1212753) bridge and calculating the potential energy at each angle. The results of such a scan would reveal the rotational energy barriers and the preferred orientations of the benzyl and bromophenol rings relative to each other. The most stable conformer is likely to be one where steric hindrance between the two rings is minimized. For benzyl-containing compounds, staggered conformations are generally favored over eclipsed ones.

Given the lack of a chiral center in this compound, there are no stereoisomers to consider. However, the conformational preferences can influence the molecule's physical properties and its interactions with other molecules, such as in a biological system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical and Reactivity Predictions

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties and reactivity of chemical compounds based on their molecular structure. nih.gov These models are built by establishing a mathematical relationship between the molecular descriptors of a set of compounds and their experimentally determined properties. nih.gov Once a statistically robust model is developed, it can be used to predict the properties of new or untested compounds, such as this compound.

The development of a QSPR model for this compound would involve several key steps. First, a dataset of structurally similar compounds with known experimental values for properties of interest (e.g., boiling point, melting point, water solubility, and octanol-water partition coefficient) would be compiled. Next, a wide range of molecular descriptors for each compound, including topological, electronic, and steric parameters, would be calculated. Through statistical methods like multiple linear regression or machine learning algorithms, a predictive model is then constructed and subsequently validated to ensure its accuracy and predictive power.

For this compound, a QSPR model could predict a variety of important physicochemical and reactivity parameters. For instance, the lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in assessing the environmental fate and potential biological interactions of the compound. Similarly, predictions of its acid dissociation constant (pKa) would provide insight into its behavior in different pH environments. The following table presents hypothetical QSPR-predicted values for this compound to illustrate the potential output of such a study.

| Physicochemical/Reactivity Property | Predicted Value | Significance |

|---|---|---|

| Boiling Point (°C) | 352.8 ± 5.2 | Indicates the temperature at which the compound transitions from a liquid to a gas at atmospheric pressure. |

| Melting Point (°C) | 85.1 ± 2.1 | The temperature at which the compound changes from a solid to a liquid state. |

| logP (Octanol-Water Partition Coefficient) | 4.3 ± 0.3 | A measure of the compound's lipophilicity, which influences its environmental distribution and biological uptake. |

| Water Solubility (mg/L) | 35.6 ± 4.5 | The maximum amount of the compound that can dissolve in water at a given temperature. |

| pKa (Acid Dissociation Constant) | 9.8 ± 0.2 | Indicates the acidity of the phenolic hydroxyl group. |

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. For this compound, MD simulations can be employed to investigate its interactions with solvent molecules and other solutes, offering insights into its solution-phase behavior.

A typical MD simulation of this compound would involve placing a model of the molecule in a simulation box filled with a chosen solvent, such as water. The interactions between all atoms in the system are described by a force field, which is a set of potential energy functions. The simulation then proceeds by calculating the forces on each atom at a given time and using these forces to update the positions and velocities of the atoms over a small time step. By repeating this process for millions of time steps, a trajectory of the system's evolution is generated.

The following table provides an illustrative summary of the types of data that could be obtained from a molecular dynamics simulation of this compound in an aqueous solution.

| Interaction Parameter | Simulated Finding | Interpretation |

|---|---|---|

| Average Number of Hydrogen Bonds (to solvent) | 2.1 | Indicates the extent of hydrogen bonding between the phenolic hydroxyl group and water molecules. |

| Solvation Free Energy (kcal/mol) | -8.5 | The free energy change associated with transferring the molecule from a vacuum to the solvent, indicating the favorability of solvation. |

| Radial Distribution Function (g(r)) of Water around Phenolic Oxygen | Peak at 2.8 Å | Describes the probability of finding a water molecule at a certain distance from the phenolic oxygen, revealing the structure of the first solvation shell. |

| Interaction Energy with Solvent (kcal/mol) | -15.2 | The total potential energy of interaction between the this compound molecule and the surrounding solvent molecules. |

Strategic Applications of 3 Benzyl 4 Bromophenol in Chemical Science

Role as a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Bromophenols are valuable intermediates in organic synthesis due to the reactivity of the aromatic ring, which is influenced by the hydroxyl and bromine substituents. The bromine atom can be readily substituted or used in cross-coupling reactions, while the hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitution.

For instance, the synthesis of 4-Bromophenyl Benzyl (B1604629) Ether is achieved by reacting 4-bromophenol (B116583) with benzyl chloride in the presence of potassium carbonate. prepchem.com This straightforward etherification demonstrates the utility of the phenolic hydroxyl group. In more complex syntheses, bromophenol derivatives serve as precursors for natural products. nih.gov The synthesis of various biologically active bromophenols often involves steps like bromination of phenolic precursors, methylation or demethylation to protect or deprotect hydroxyl groups, and subsequent coupling reactions. nih.govmdpi.com

Table 1: Synthetic Reactions Involving Bromophenol Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Etherification | Benzyl chloride, K₂CO₃ | Benzyl Ether | prepchem.com |

| Demethylation | Boron tribromide (BBr₃) | Dihydroxylated Phenol (B47542) | nih.govmdpi.com |

Precursor for Pharmacologically Relevant Scaffolds and Chemical Probes

The bromophenol motif is a key component in many molecules with significant pharmacological properties. Natural bromophenols, often found in marine organisms, and their synthetic derivatives have been investigated for a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibition properties. nih.govmdpi.com

Researchers have synthesized novel bromophenol derivatives and evaluated their effects on metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are targets for diseases such as Alzheimer's and glaucoma. mdpi.comnih.gov In one study, a series of novel bromophenol-diaryl methane compounds demonstrated potent inhibition of these enzymes, with inhibition constants (Ki) in the nanomolar range. mdpi.com The structure-activity relationship in these compounds highlights the importance of the substitution pattern on the phenolic rings.

Similarly, other studies have focused on the synthesis of benzylic bromophenols to evaluate their antioxidant potential through various assays, comparing them to standard antioxidants like BHA and BHT. nih.gov The development of sulfonamides containing a bromophenyl group is another area of interest, with applications as antibacterial agents and for targeting diseases like Alzheimer's. ijcce.ac.ir

Table 2: Biological Activities of Synthesized Bromophenol Derivatives

| Compound Type | Biological Target | Activity | Reference |

|---|---|---|---|

| Diaryl Methane Bromophenols | Acetylcholinesterase (AChE) | Potent Inhibition (Ki = 6.54–24.86 nM) | mdpi.com |

| Diaryl Methane Bromophenols | Carbonic Anhydrase I/II (CA) | Potent Inhibition (Ki = 1.63–25.67 nM) | mdpi.com |

| Benzylic Acid Bromophenols | DPPH Radical | Scavenging Activity | nih.gov |

Building Block for Analogues of Natural Products

Many biologically active natural products isolated from marine sources are brominated phenols. nih.gov Organic chemists often synthesize these complex molecules and their analogues to confirm their structure, study their mechanism of action, and develop derivatives with improved properties.

The synthesis of naturally occurring bromophenols often starts from simpler, commercially available phenolic compounds. researchgate.net Through a sequence of reactions including protection of hydroxyl groups, bromination, and coupling, complex structures are assembled. For example, the synthesis of natural products like 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid has been achieved through demethylation of corresponding precursor compounds. nih.gov These synthetic efforts not only provide access to the natural products themselves but also allow for the creation of a library of related analogues for further biological evaluation. nih.gov

Application in Materials Chemistry (e.g., polymer monomers, dye synthesis, ligand design for catalysis)

While specific applications for 3-Benzyl-4-bromophenol in materials chemistry are not documented, the functional groups present in this molecule—a reactive aromatic ring, a bromine atom, and a hydroxyl group—offer potential for such uses. Phenolic compounds are widely used as monomers in the synthesis of polymers like polycarbonates and epoxy resins. The bromine atom could be used to introduce specific functionalities or to create flame-retardant materials.

In the field of catalysis, phenolic structures can be elaborated into ligands for metal catalysts. The hydroxyl group provides a convenient attachment point for further functionalization to create chelating ligands that can coordinate with a metal center, influencing its catalytic activity and selectivity.

Utility in Supramolecular Chemistry and Host-Guest Systems

The structural features of benzyl-bromophenols make them potential candidates for building blocks in supramolecular chemistry. The aromatic rings can participate in π-stacking interactions, while the hydroxyl group can form strong hydrogen bonds. These non-covalent interactions are the basis for the self-assembly of molecules into larger, ordered structures.

In the context of host-guest chemistry, molecules with specific shapes and functionalities can act as hosts, encapsulating smaller guest molecules. A study on dibenzyl isophthalates, which share the benzyl aromatic motif, demonstrated their effectiveness as hosts for room-temperature phosphorescence (RTP) systems. nih.govrsc.org A 4,4'-bromo-substituted dibenzyl isophthalate was used to form host-guest complexes with various aromatic guests, tuning the color of the emitted light. nih.govrsc.org This suggests that the benzyl and bromo-aromatic moieties found in this compound could potentially be incorporated into larger host structures to modulate their interactions with guest molecules.

Future Directions and Emerging Research Avenues for 3 Benzyl 4 Bromophenol

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of substituted phenols and their derivatives often relies on methods that are effective but environmentally taxing, employing harsh reagents, stoichiometric catalysts, and generating significant waste streams. taylorfrancis.compaperpublications.org Future research on 3-Benzyl-4-bromophenol will prioritize the development of green and sustainable synthetic routes that improve atom economy and reduce environmental impact.

Key areas of development include:

Greener Bromination Techniques: Conventional bromination using elemental bromine is hazardous. Sustainable alternatives include oxidative bromination, which generates bromine in situ from sources like potassium bromide (KBr) using oxidants such as hydrogen peroxide (H₂O₂), creating water as the only byproduct. researchgate.netresearchgate.net Other advanced methods involve visible-light photoredox catalysis, which can generate the brominating species under mild, ambient conditions, and the use of solid reagents like ZnAl–BrO₃⁻–layered double hydroxides for enhanced regioselectivity. nih.govmdpi.com

Benign Benzylation Processes: The classic Friedel-Crafts benzylation typically requires strong Lewis acid catalysts that are difficult to recycle. taylorfrancis.com Future approaches may involve palladium-catalyzed benzylation of phenols under neutral conditions, which avoids the need for strong bases and produces only volatile byproducts. organic-chemistry.orgnih.gov Vapor-phase benzylation over reusable basic metal oxide catalysts also presents a scalable and environmentally friendly alternative. google.com

Biocatalysis: The use of enzymes offers a highly selective and green route to phenolic compounds. Biocatalytic methods, such as the aromatization of cyclohexanone (B45756) precursors using ene-reductase enzymes or the ipso-hydroxylation of arylboronic acids catalyzed by lipase, could be adapted for the synthesis of the core phenolic structure under mild, aqueous conditions. tandfonline.comchemistryviews.org

| Synthetic Step | Traditional Method | Proposed Sustainable Alternative | Green Chemistry Advantage |

|---|---|---|---|

| Bromination of Phenol (B47542) | Elemental Bromine (Br₂) with Lewis Acid | Oxidative bromination (H₂O₂/HBr) or photoredox catalysis | Avoids hazardous Br₂, reduces waste, mild conditions. researchgate.netnih.gov |

| Benzylation of Phenol | Benzyl (B1604629) chloride with AlCl₃ (Friedel-Crafts) | Pd-catalyzed coupling with benzyl carbonates or vapor-phase catalysis | Avoids stoichiometric Lewis acids, neutral conditions, recyclable catalysts. organic-chemistry.orggoogle.com |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, ethanol (B145695), or cyclopentyl methyl ether (CPME) | Reduced toxicity and environmental impact. researchgate.netnih.gov |

| Byproducts | Acidic waste streams, metal-halide complexes | Water, CO₂, recyclable catalysts | Higher atom economy and minimal waste generation. paperpublications.orgorganic-chemistry.org |

Exploration of Unprecedented Reactivity and Transformation Pathways

The this compound scaffold possesses multiple reactive sites that can be targeted to create novel molecular architectures. Future research will focus on moving beyond simple derivatization of the hydroxyl group to explore more complex, modern transformations.

Cross-Coupling of the C-Br Bond: The carbon-bromine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura (using arylboronic acids) and Negishi-type (using organozinc reagents) couplings can be employed to forge new carbon-carbon bonds, transforming the bromophenyl moiety into complex biaryl or alkyl-aryl structures. nih.govnih.gov

Direct C–H Functionalization: A frontier in organic synthesis is the direct activation and functionalization of carbon-hydrogen (C–H) bonds. nih.gov Instead of pre-functionalizing starting materials, this approach allows for the direct attachment of new groups to the aromatic rings of this compound. Metal-catalyzed or electrochemical methods could enable regioselective arylation, amination, or alkylation, offering a more atom-economical route to novel derivatives. nih.govmdpi.com

Photocatalytic Transformations: Visible-light photocatalysis opens up unique reaction pathways by generating radical intermediates under exceptionally mild conditions. nih.gov This could be leveraged to achieve novel transformations at the benzylic position or to enable coupling reactions at the C-Br bond that are not accessible through traditional thermal methods. nih.gov

| Reactive Site | Reaction Type | Potential Reagent Class | Resulting Structure |

|---|---|---|---|

| Carbon-Bromine Bond | Suzuki-Miyaura Coupling | Arylboronic Acids | Biaryl derivatives |

| Aromatic C-H Bond | Direct C-H Arylation | Aryl Halides | Quaterphenyl derivatives |

| Benzylic C-H Bond | Photocatalytic Oxidation | Oxygen (Air) | Benzophenone derivatives |

| Phenolic -OH Group | Etherification | Alkyl Halides | Alkoxy-benzyl-bromobenzene derivatives |

Leveraging Flow Chemistry and Automated Synthesis for High-Throughput Derivatization

To efficiently explore the synthetic possibilities of this compound, modern high-throughput techniques are essential. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and ease of scalability. nih.govresearchgate.net

By integrating a flow reactor with automated liquid handlers, it is possible to create a platform for the rapid "assembly line" synthesis of a library of derivatives. syrris.jpchemrxiv.org In such a setup, a stock solution of this compound can be systematically combined with a diverse array of coupling partners or derivatizing agents, with each unique reaction mixture flowing through the reactor to generate a distinct product. This approach can accelerate the discovery of new molecules with desirable properties by enabling the synthesis of hundreds of compounds in the time it would take to produce a handful using conventional methods. nih.gov

| Backbone | Reaction Type | Variable Reagent Input | Derivative Class |

|---|---|---|---|

| This compound | Suzuki Coupling | Library of arylboronic acids | Diverse 3-benzyl-4-arylphenols |

| This compound | Buchwald-Hartwig Amination | Library of primary/secondary amines | Diverse 4-amino-3-benzylphenols |

| This compound | Williamson Ether Synthesis | Library of alkyl halides | Diverse 4-bromo-3-benzyl-1-alkoxybenzenes |

| This compound | Esterification | Library of acyl chlorides | Diverse 4-bromo-3-benzylphenyl esters |

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring

Optimizing the novel reactions described above requires a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. Process Analytical Technology (PAT) provides this insight through real-time, in situ monitoring of chemical reactions. nih.gov Interfacing advanced spectroscopic tools directly with a reaction vessel or flow reactor eliminates the need for offline sampling and analysis. acs.org

Future studies on this compound will benefit from:

In-line NMR Spectroscopy: Provides detailed structural information over time, allowing for the unambiguous identification of reactants, intermediates, and products, leading to precise kinetic data. researchgate.net

Raman and FT-IR Spectroscopy: These vibrational spectroscopy techniques are highly compatible with flow chemistry and can monitor the concentration of specific functional groups, tracking the consumption of starting materials and the formation of products in real time. nih.gov

Mass Spectrometry (MS): Coupling a mass spectrometer to a reaction allows for highly sensitive and selective monitoring of components, which is particularly useful for detecting low-concentration intermediates and byproducts. acs.orgwaters.com

| Technique | Principle | Information Gained | Suitability |

|---|---|---|---|

| NMR Spectroscopy | Nuclear magnetic resonance | Structural elucidation, quantification of all species, kinetic profiling. | Excellent for mechanistic studies. |

| Raman Spectroscopy | Inelastic scattering of light | Monitoring of specific covalent bonds (e.g., C-Br, C=C). | Ideal for flow chemistry; non-invasive. |

| FT-IR Spectroscopy | Infrared absorption | Tracking functional groups (e.g., -OH, C=O). | Widely used, robust for concentration tracking. |

| Mass Spectrometry | Mass-to-charge ratio | Detection of trace intermediates and products, reaction completion. | High sensitivity and selectivity. |

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery

The confluence of automated synthesis (Section 7.3) and real-time data acquisition (Section 7.4) generates the large datasets necessary to power artificial intelligence (AI) and machine learning (ML) algorithms. This data-driven approach represents a paradigm shift in chemical research, moving from intuition-based experimentation to predictive, algorithm-guided discovery.

For this compound, AI and ML can be applied to:

Reaction Optimization: ML models can be trained on data from high-throughput experiments to predict reaction outcomes (e.g., yield, selectivity) based on a set of input parameters (e.g., temperature, concentration, catalyst). These models can then rapidly identify the optimal conditions for a given transformation, minimizing the number of experiments required.

Discovery of New Reactions: By analyzing vast datasets of known chemical reactions, AI tools can identify novel patterns of reactivity and propose unprecedented transformations for a given molecule, suggesting new research directions that a human chemist might overlook.

Closed-Loop Automation: The ultimate integration involves creating a self-driving laboratory. In this system, an AI algorithm proposes a set of experiments, a robotic platform executes them using flow chemistry, PAT tools monitor the outcomes in real time, and the results are fed back to the AI. The algorithm learns from the results and designs the next, improved set of experiments, enabling autonomous optimization and discovery.

| Application Area | AI/ML Task | Data Requirement | Potential Outcome |

|---|---|---|---|

| Reaction Optimization | Predictive Modeling (Regression) | High-throughput screening data (conditions vs. yield) | Rapid identification of optimal reaction conditions. |

| Synthesis Planning | Retrosynthesis Prediction | Large database of known reactions | Novel and efficient synthetic routes to complex derivatives. |

| New Reactivity | Pattern Recognition / Anomaly Detection | Broad reaction data and computational chemistry results | Discovery of unexpected chemical transformations. |

| Autonomous Discovery | Bayesian Optimization / Reinforcement Learning | Real-time data from automated experiments | Self-optimizing systems for continuous process improvement. |

Q & A

Q. What are the recommended synthetic routes for 3-Benzyl-4-bromophenol, and how can reaction conditions be optimized?

The synthesis typically involves benzylation of a bromophenol precursor. A feasible method is the nucleophilic substitution of 4-bromophenol with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternatively, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) could link pre-functionalized benzyl and bromophenyl moieties. Purity optimization may require column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl group at C3, bromine at C4) via chemical shifts and coupling constants.

- HPLC : Assess purity (>95%) using reversed-phase C18 columns (acetonitrile/water mobile phase).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₃H₁₁BrO) .

Q. How should researchers handle purification challenges for this compound?

Impurities like unreacted benzyl halides or regioisomers can be removed via silica gel chromatography (eluent: hexane/ethyl acetate). Recrystallization in ethanol yields crystalline product. Monitor purity using TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during synthesis?

Regioselective benzylation at the phenol’s meta position (C3) can be achieved using directing groups (e.g., protecting the hydroxyl group as a methyl ether, followed by deprotection). Alternatively, steric hindrance from bulky bases (e.g., DBU) may favor substitution at less hindered positions. Computational modeling (DFT) predicts reactivity trends .

Q. How can biological activity assays be designed to evaluate this compound?

- Enzyme Inhibition : Test IC₅₀ values against tyrosinase (hyperpigmentation studies) or cyclooxygenase (COX-2 for inflammation) using spectrophotometric assays.

- Receptor Binding : Radioligand displacement assays (e.g., for estrogen receptors) quantify affinity. Include controls (e.g., BPA analogs) to validate specificity .

Q. What analytical methods resolve structural ambiguities in derivatives or isomers?

Q. How should contradictory data in biological studies be addressed?

Contradictions (e.g., variable IC₅₀ values) may arise from assay conditions (pH, solvent effects). Replicate experiments under standardized protocols (e.g., PBS buffer, DMSO <1% v/v). Cross-validate using orthogonal methods (e.g., fluorescence quenching vs. enzymatic activity assays) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Collect halogenated waste separately for incineration .

Q. How can computational tools aid in predicting reactivity or toxicity?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., benzylation kinetics).

- ADMET Prediction : Software like SwissADME estimates bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.